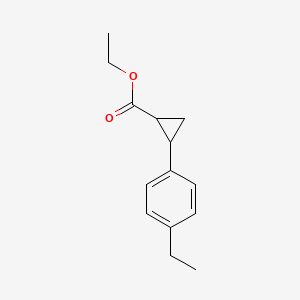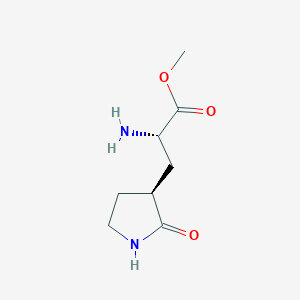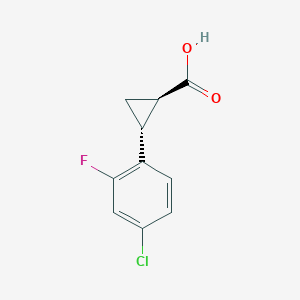
6-(2-Aminoethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of an aminoethyl group attached to the sixth position of the picolinonitrile structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)picolinonitrile can be achieved through several methods. One common approach involves the oxidative ammonolysis of α-picoline. This method uses a flow-type reactor with vanadium pentoxide and titanium dioxide or tin dioxide as catalysts. The reaction is carried out at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds. The maximum yield of the product can reach up to 75% under optimal conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar oxidative ammonolysis processes, but on a larger scale. The use of continuous flow reactors and efficient catalysts ensures high yields and reproducibility. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
6-(2-Aminoethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-(2-Aminoethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(2-Aminoethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The compound may also influence gene expression and signal transduction pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
2-Pyridinecarbonitrile:
4-Pyridinecarbonitrile: Another derivative of picolinonitrile with different substitution patterns.
3-Pyridinecarbonitrile: Similar to 2-pyridinecarbonitrile but with the nitrile group at the third position.
Uniqueness
6-(2-Aminoethyl)picolinonitrile is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1060812-31-8 |
|---|---|
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC名 |
6-(2-aminoethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-5-4-7-2-1-3-8(6-10)11-7/h1-3H,4-5,9H2 |
InChIキー |
VMOFPKDPPWWDOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C#N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



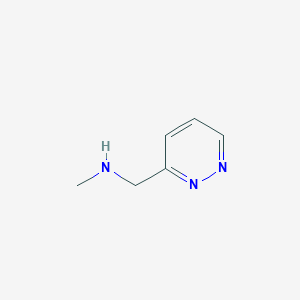
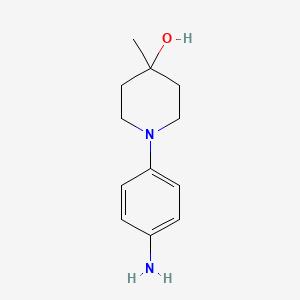

![methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)






